N-(4-chlorophenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline, ethoxybenzaldehyde, and cyanoacetic acid. The synthesis may involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions.
Cyclization: Formation of the quinoline ring structure.
Substitution Reactions: Introduction of the sulfanyl and acetamide groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure.
Purification Techniques: Use of chromatography and recrystallization for purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing other complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other quinoline derivatives with comparable structures and properties. Examples include:
- **N-(4-chlorophenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
- **N-(4-chlorophenyl)-2-{[3-cyano-4-(2-phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(4-chlorophenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H24ClN3O3S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24ClN3O3S/c1-2-33-22-9-4-3-6-18(22)24-19(14-28)26(30-20-7-5-8-21(31)25(20)24)34-15-23(32)29-17-12-10-16(27)11-13-17/h3-4,6,9-13,24,30H,2,5,7-8,15H2,1H3,(H,29,32) |
InChI Key |
HCVPVTDIBLKVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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